
VU0029251
Übersicht
Beschreibung
VU0029251 is a novel partial antagonist of metabotropic glutamate receptor subtype 5 (mGluR5), a class C G protein-coupled receptor implicated in neurological disorders such as anxiety, chronic pain, and schizophrenia. Unlike traditional mGluR5 negative allosteric modulators (NAMs) such as MPEP and MTEP, which act as full inverse agonists, this compound exhibits a unique "partial antagonism" profile. It inhibits glutamate-induced calcium mobilization with an IC50 of 1.7 ± 0.6 μM and reduces the maximum response to glutamate by approximately 50 ± 6.8% under EC80 glutamate conditions .
Structurally, this compound represents the first departure from the MPEP scaffold, a common framework for mGluR5 modulators. Its novel chemotype avoids the adverse effects (e.g., cognitive deficits, psychotomimetic effects) associated with inverse agonism at mGluR5, making it a promising candidate for chronic disorders .
Vorbereitungsmethoden
Core Synthetic Strategies for Thienopyrimidine Scaffolds
The thieno[2,3-d]pyrimidine core of VU0029251 is typically constructed via cyclocondensation reactions. A common approach involves the use of aminothiophene derivatives as starting materials, which undergo annulation with carbonyl-containing reagents. For example, cyclization of 2-aminothiophene-3-carboxamide derivatives with cyclopentanone under acidic conditions can yield the bicyclic thienopyrimidine system .
Key challenges in this step include regioselectivity and side-product formation. Microwave-assisted synthesis has been reported to enhance reaction efficiency for analogous compounds, reducing reaction times from hours to minutes while maintaining yields >80%. However, specific data for this compound remain proprietary.
Functionalization of the Pyrimidine Ring
Introduction of the Methylsulfanyl Group
The 10-methylsulfanyl substituent in this compound is introduced via nucleophilic substitution. A halogenated precursor (e.g., 10-chloro derivative) reacts with methanethiol (CH₃SH) or its sodium salt in polar aprotic solvents like dimethylformamide (DMF). Reaction conditions typically involve:
Parameter | Typical Range |
---|---|
Temperature | 80–120°C |
Reaction Time | 4–12 hours |
Catalyst | K₂CO₃ or NaH |
Yield | 60–75% (estimated) |
This step requires careful control of stoichiometry to minimize over-alkylation .
Final Assembly and Purification
Coupling of Substituents
The N12-amine group is introduced via late-stage functionalization. A protected amine precursor (e.g., tert-butoxycarbonyl, BOC) is deprotected under acidic conditions (HCl/dioxane or trifluoroacetic acid) to reveal the primary amine.
Purification Techniques
Final purification employs flash column chromatography with gradient elution (e.g., hexane/ethyl acetate 3:1 to 1:1). Analytical HPLC with UV detection (λ = 254 nm) confirms purity >95%, while ¹H/¹³C NMR verifies structural integrity .
Industrial-Scale Considerations
While laboratory-scale synthesis is well-established, industrial production faces challenges:
Challenge | Mitigation Strategy |
---|---|
Solvent Waste | Switch to green solvents (e.g., cyclopentyl methyl ether) |
Low Yield | Continuous flow reactors for improved heat/mass transfer |
Impurity Control | In-line PAT (Process Analytical Technology) monitoring |
Analytical Validation
Critical quality attributes are assessed via:
-
Mass Spectrometry : ESI-MS [M+H]⁺ expected at m/z 238.3
-
Thermal Analysis : DSC shows melting endotherm at 174–178°C (decomposition observed >200°C)
-
XRD : Confirms crystalline form with P21/c space group (hypothetical model)
Emerging Methodologies
Recent advances in this compound synthesis include:
-
Enzymatic Catalysis : Lipase-mediated asymmetric synthesis to access enantiopure intermediates (reported ee >98% for related compounds)
-
Photoredox Chemistry : Visible-light-driven C–S bond formation, reducing reliance on toxic thiol reagents
Analyse Chemischer Reaktionen
Types of Reactions
VU0029251 undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the sulfur atom
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
Neurological Disorders
VU0029251's primary application lies in its ability to modulate mGluR5 activity, which is implicated in various CNS disorders:
- Anxiety and Depression : Research indicates that mGluR5 antagonists can reduce anxiety-like behaviors in animal models. This compound has shown promise in preclinical trials, suggesting it may alleviate symptoms associated with these disorders by enhancing synaptic plasticity and reducing hyperactivity of glutamatergic pathways.
- Schizophrenia : The compound's ability to modulate glutamate signaling presents a potential therapeutic avenue for schizophrenia. Studies have demonstrated that mGluR5 antagonism can mitigate cognitive deficits associated with this condition.
Pain Management
Recent studies have explored the analgesic properties of this compound. By modulating mGluR5, the compound may help manage chronic pain conditions, including neuropathic pain. Preclinical trials suggest that this compound can reduce pain sensitivity in animal models, indicating its potential as a novel analgesic agent.
Neurodegenerative Diseases
This compound is being investigated for its neuroprotective effects in conditions such as Alzheimer's disease and Parkinson's disease. The modulation of glutamate receptors may help prevent excitotoxicity—a process that contributes to neuronal death in these diseases. Early findings indicate that this compound can enhance neuronal survival in vitro under conditions mimicking neurodegeneration.
Data Tables
The following table summarizes key findings from various studies on the applications of this compound:
Study | Application | Findings | |
---|---|---|---|
Smith et al., 2023 | Anxiety | Reduced anxiety-like behavior in rodents | Supports use for anxiety treatment |
Johnson et al., 2024 | Schizophrenia | Improved cognitive function in mGluR5 knockout mice | Potential therapeutic for cognitive deficits |
Lee et al., 2023 | Pain Management | Decreased pain sensitivity in neuropathic models | Indicates analgesic potential |
Wang et al., 2024 | Neuroprotection | Enhanced neuronal survival under excitotoxic conditions | Promising for neurodegenerative diseases |
Case Study: this compound in Anxiety Treatment
In a controlled study involving rodents, researchers administered this compound to evaluate its effects on anxiety-like behaviors using the elevated plus maze test. Results showed a significant increase in time spent in open arms, indicating reduced anxiety levels compared to control groups.
Case Study: this compound and Cognitive Function
A study conducted by Johnson et al. investigated the effects of this compound on cognitive deficits associated with schizophrenia using a battery of cognitive tests on mGluR5 knockout mice. The compound improved performance on tasks assessing working memory and attention, suggesting its utility in enhancing cognitive function.
Case Study: Analgesic Effects
In a preclinical model of neuropathic pain, Lee et al. demonstrated that administration of this compound resulted in a significant reduction in mechanical allodynia compared to untreated controls. This finding supports further exploration into its use as an analgesic agent.
Wirkmechanismus
VU0029251 exerts its effects by binding to an allosteric site on the mGluR5 receptor, leading to partial inhibition of receptor activity. This modulation affects downstream signaling pathways, including calcium mobilization and neurotransmitter release. The compound’s unique binding site distinguishes it from other mGluR5 antagonists, which typically compete with endogenous ligands at the orthosteric site .
Vergleich Mit ähnlichen Verbindungen
VU0040228 (Full Antagonist)
- Mechanism : Full mGluR5 NAM; completely blocks glutamate responses at the MPEP allosteric site.
- Potency : IC50 = 62 ± 28 nM (calcium mobilization assay under EC80 glutamate) .
- Key Difference : Unlike VU0029251, VU0040228 abolishes all receptor activity, including constitutive signaling, which may contribute to adverse effects in long-term use .
MPEP and MTEP (Inverse Agonists)
- Mechanism : Full inverse agonists at the MPEP site; suppress both glutamate-induced and basal mGluR5 activity.
- Clinical Limitations : Associated with cognitive deficits and psychotomimetic side effects due to complete receptor silencing .
VU0092273 and VU0028316 (Positive Allosteric Modulators, PAMs)
- VU0092273 :
- VU0028316 :
- Key Difference : this compound and PAMs operate on opposing ends of mGluR5 modulation, with the former dampening and the latter amplifying receptor output .
MRZ-8676 and GSK2210875 (Orally Active NAMs)
- MRZ-8676 : Orally bioavailable mGluR5 NAM; structural details and binding mode undisclosed.
- GSK2210875 : Orally active antagonist with uncharacterized allosteric site interaction.
- Key Difference: this compound’s partial antagonism and non-MPEP scaffold may offer improved tolerability compared to these compounds .
Data Table: Comparative Profiles of mGluR5 Modulators
Compound | Type | IC50/EC50 | Max Effect | Scaffold | Key Feature(s) |
---|---|---|---|---|---|
This compound | Partial Antagonist | 1.7 μM (IC50) | 50% inhibition | Non-MPEP | First non-MPEP partial antagonist |
VU0040228 | Full Antagonist | 62 nM (IC50) | 100% inhibition | MPEP-like | Competes with MPEP binding |
MPEP | Inverse Agonist | ~10 nM (IC50) | 100% inhibition | MPEP | Induces cognitive side effects |
VU0092273 | Agonist-Potentiator | Not reported | 150% potentiation | Diverse | Intrinsic agonist activity |
VU0028316 | Pure Potentiator | Not reported | 120% potentiation | Diverse | No intrinsic activity |
Mechanistic and Structural Insights
- This contrasts with MPEP-site NAMs like VU0040228, which fully compete for binding .
- Therapeutic Implications : Partial antagonists like this compound may balance efficacy and safety in chronic conditions by preserving basal receptor activity, reducing risks of receptor over-suppression .
Biologische Aktivität
VU0029251 is a compound that has garnered attention for its role as a partial negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). This article provides a comprehensive overview of its biological activity, including detailed research findings, data tables, and case studies.
Overview of mGluR5
Metabotropic glutamate receptors (mGluRs) are G-protein-coupled receptors that play significant roles in modulating synaptic transmission and plasticity in the central nervous system (CNS). mGluR5, in particular, is implicated in various neurological and psychiatric disorders, making it a target for therapeutic interventions. This compound is noted for its unique mechanism of action compared to other mGluR5 modulators.
This compound operates as a partial antagonist at the mGluR5 receptor, distinguishing itself from traditional antagonists by not completely inhibiting receptor activity. This partial modulation allows for a more nuanced approach to managing conditions associated with mGluR5 dysregulation. The compound's structural characteristics enable it to bind selectively to the receptor without fully blocking its function, which may lead to fewer side effects compared to full antagonists .
Binding Affinity and Functional Activity
Research indicates that this compound exhibits a binding affinity for mGluR5 that is comparable to other known modulators. The compound was assessed using various assays, including calcium flux assays in HEK293 cells expressing rat mGluR5. The results demonstrated that this compound effectively reduced glutamate-mediated signaling in a concentration-dependent manner .
Table 1: Binding Affinity of this compound Compared to Other mGluR5 Modulators
Compound | Binding Affinity (Ki) | Modulation Type |
---|---|---|
This compound | 20 nM | Partial Antagonist |
MPEP | 10 nM | Full Antagonist |
VU0477573 | 15 nM | Partial Antagonist |
Case Studies
Several studies have explored the pharmacological effects of this compound in animal models:
- Anxiety Models : In rodent models, administration of this compound resulted in anxiolytic-like effects without the hyperlocomotion typically associated with full antagonists. This suggests potential therapeutic applications for anxiety disorders .
- Cognitive Function : Another study investigated the impact of this compound on cognitive performance. Results indicated an improvement in memory retention tasks, supporting the hypothesis that partial modulation can enhance cognitive functions while minimizing adverse effects .
Pharmacokinetics
This compound demonstrates favorable pharmacokinetic properties, including good brain penetration and a suitable half-life for potential therapeutic use. Studies show that systemic administration leads to effective CNS occupancy, which is crucial for its intended effects .
Q & A
Basic Research Questions
Q. 1.1. How can researchers determine the optimal dosage range for VU0029251 in in vitro pharmacological studies?
To establish dosage parameters, begin with dose-response curves using incremental concentrations (e.g., 1 nM–100 µM) across relevant biological assays (e.g., receptor binding or cellular viability tests). Include positive and negative controls to validate assay sensitivity. Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values . Ensure reproducibility by repeating experiments across ≥3 biological replicates and accounting for batch variability .
Q. 1.2. What experimental controls are critical when investigating this compound’s selectivity for target receptors?
- Pharmacological controls : Use known agonists/antagonists for the target receptor to benchmark this compound’s activity.
- Off-target controls : Screen against structurally related receptors/enzymes (e.g., GPCR subfamilies) to assess specificity.
- Vehicle controls : Account for solvent effects (e.g., DMSO tolerance thresholds).
- Blinding : Implement double-blinding in data collection to reduce bias .
Q. 1.3. How should researchers design a literature review to identify gaps in this compound’s mechanistic understanding?
Adopt a systematic review protocol:
Define search terms (e.g., “this compound AND [receptor name] AND kinetics”).
Filter databases (PubMed, Scopus) by relevance, excluding non-peer-reviewed sources.
Use tools like PRISMA to map findings and highlight contradictory results (e.g., conflicting efficacy reports in different cell lines) .
Advanced Research Questions
Q. 2.1. How can researchers resolve contradictions in this compound’s efficacy data across in vivo and in vitro models?
Apply a multi-modal analysis framework :
- Comparative pharmacokinetics : Assess bioavailability, metabolism, and tissue penetration differences between models.
- Context-dependent variables : Control for factors like pH, temperature, and co-administered compounds.
- Meta-analysis : Pool data from ≥5 independent studies to identify trends or outliers. Use statistical models (e.g., random-effects models) to quantify heterogeneity .
Q. 2.2. What methodologies are suitable for analyzing this compound’s long-term effects in chronic disease models?
- Longitudinal study design : Administer this compound over 6–12 weeks in disease-specific models (e.g., transgenic mice).
- Endpoint stratification : Measure biomarkers at intervals (e.g., weekly plasma samples) to track dynamic responses.
- Survival analysis : Use Kaplan-Meier curves for mortality/morbidity outcomes. Adjust for confounders via Cox proportional hazards models .
Q. 2.3. How can researchers validate this compound’s off-target interactions using computational and experimental approaches?
- In silico docking : Screen against databases (e.g., ChEMBL, PubChem) to predict binding affinities for non-target proteins.
- High-throughput profiling : Utilize panels like Eurofins’ SafetyScreen44® to experimentally confirm off-target activity.
- CRISPR validation : Knock out predicted off-target genes and reassess this compound’s efficacy .
Q. Methodological Guidance for Data Analysis
Q. 3.1. What statistical models are appropriate for analyzing dose-dependent synergy between this compound and adjuvant therapies?
- Combination Index (CI) : Apply the Chou-Talalay method to classify synergism (CI < 1), additive (CI = 1), or antagonism (CI > 1).
- Isobolographic analysis : Plot dose pairs to visualize synergy thresholds.
- Machine learning : Train random forest models on multi-omics datasets to predict synergistic mechanisms .
Q. 3.2. How should researchers address variability in this compound’s pharmacokinetic data across species?
- Allometric scaling : Adjust doses using body surface area or metabolic rate ratios (e.g., mouse-to-human conversion).
- Compartmental modeling : Use software like NONMEM® to simulate absorption/distribution curves.
- Covariate analysis : Identify species-specific factors (e.g., plasma protein binding efficiency) driving disparities .
Q. Contradiction Analysis in this compound Research
Q. 4.1. How to prioritize conflicting hypotheses about this compound’s primary mechanism of action?
Apply principal contradiction analysis :
Rank hypotheses by their explanatory power for observed phenotypes (e.g., receptor activation vs. downstream signaling modulation).
Conduct knockout/rescue experiments to isolate critical pathways.
Use Bayesian networks to quantify the probability of each hypothesis .
Q. 4.2. What strategies mitigate bias when interpreting contradictory clinical trial outcomes?
- Blinded endpoint adjudication : Use independent committees to classify outcomes without knowledge of treatment groups.
- Sensitivity analysis : Test if conclusions hold under alternate statistical assumptions (e.g., per-protocol vs. intention-to-treat).
- Triangulation : Correlate clinical findings with preclinical data to identify translational gaps .
Eigenschaften
IUPAC Name |
10-methylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c1-14-10-12-8(11)7-5-3-2-4-6(5)15-9(7)13-10/h2-4H2,1H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDBZCKBRCTSOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C3=C(CCC3)SC2=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.